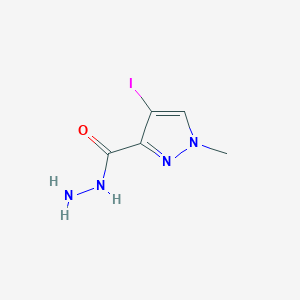

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C5H7IN4O and a molecular weight of 266.04 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an iodine atom, a methyl group, and a pyrazole ring, making it a valuable compound for various synthetic and analytical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Condensation Reactions

The carbohydrazide moiety readily participates in condensation reactions with carbonyl compounds to form hydrazones. For example:

-

Reaction with indole-3-carboxaldehyde yields N'-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide under acidic conditions (e.g., acetic acid) at 60–80°C.

-

Similar condensations with 2,5-dihydroxyacetophenone or 4-(diethylamino)-2-hydroxybenzaldehyde produce structurally complex hydrazones, often used as intermediates in medicinal chemistry.

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aldehyde/ketone | Ethanol | 60–80°C | 70–85 |

| Acid catalyst | (e.g., AcOH) | Reflux |

Nucleophilic Substitution at the Iodine Position

The iodine atom undergoes substitution reactions with nucleophiles, enabling functionalization:

Azide Substitution

Treatment with sodium azide in dimethylformamide (DMF) at 100°C replaces iodine with an azide group:

C6H7IN4O+NaN3→C6H7N7O+NaI

Yield : ~80%

Alkoxylation via Cu-Catalyzed Coupling

A CuI/3,4,7,8-tetramethyl-1,10-phenanthroline system facilitates direct alkoxylation with alcohols under microwave irradiation (130°C, 1 h):

C6H7IN4O+ROH→C6H7N4O(OR)

Example : Reaction with methanol gives 4-methoxy-1-methylpyrazole-3-carbohydrazide in 75% yield .

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed couplings:

Sonogashira Coupling

Protected derivatives (e.g., N-ethoxyethyl) react with terminal alkynes under Pd/Cu catalysis:

C6H7IN4O+HC≡CR→C6H7N4O-C≡CR

Conditions :

Limitations : Electron-withdrawing groups (e.g., NO₂, COOEt) on the pyrazole ring reduce reactivity .

Oxidation of the Hydrazide Group

The carbohydrazide moiety is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ in H₂SO₄):

C6H7IN4OKMnO4C5H5IN2O3

Yield : ~65%

Reduction of the Hydrazide

Sodium borohydride reduces the hydrazide to a hydrazine derivative:

C6H7IN4ONaBH4C6H9IN4

Conditions : Methanol, 0–25°C, 2–4 h

Functionalization via Protecting Group Strategies

The pyrazole nitrogen is often protected to direct reactivity:

Ethoxyethyl Protection

Reaction with ethyl vinyl ether in dichloromethane with trifluoroacetic acid (TFA) yields N-ethoxyethyl derivatives, enhancing solubility for subsequent reactions .

Boc Protection

Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions provides N-Boc-protected intermediates, stable during cross-coupling reactions .

Cyclization and Heterocycle Formation

The carbohydrazide group participates in cyclocondensation:

Formation of Pyrazolo[3,4-d]pyrimidines

Reaction with β-ketoesters in acetic acid yields fused heterocycles, relevant in drug discovery .

Example :

C6H7IN4O+RCOCH2COOR’→Pyrazolo[3,4-d]pyrimidine

Yield : 60–75%

科学的研究の応用

Chemical Synthesis

Precursor in Organic Synthesis

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, showcasing its versatility in synthetic pathways .

Formation of Derivatives

The compound can also participate in substitution reactions, leading to the formation of azide derivatives and other functionalized pyrazoles. This characteristic is particularly useful in drug discovery and material science, where modified derivatives may exhibit enhanced properties or activities .

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound possesses potential antimicrobial and antioxidant activities. Such properties are critical for developing new therapeutic agents aimed at combating infections and oxidative stress-related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise as a DNA cleavage agent. This activity is crucial for developing novel anticancer therapies that target specific cellular mechanisms involved in tumor growth . The structure of pyrazole derivatives often correlates with their bioactivity, making them valuable in cancer research.

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymer matrices or other composite materials can enhance mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Anticancer Research

A study focusing on the anticancer effects of pyrazole derivatives highlighted the efficacy of this compound against various tumor cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Activity

Another investigation examined the antimicrobial properties of this compound against a range of bacterial strains. The findings demonstrated that this compound exhibited notable inhibitory effects, supporting its application in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for complex organic molecules; forms derivatives through oxidation/reduction. |

| Biological Activity | Exhibits antimicrobial and antioxidant properties; potential anticancer agent. |

| Industrial Use | Development of materials with enhanced properties; applications in polymer science. |

作用機序

The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes such as apoptosis or cell proliferation .

類似化合物との比較

Similar Compounds

- 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid

- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

- 4-Bromo-1-methyl-1H-pyrazole

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the iodine atom and the carbohydrazide group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings .

生物活性

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C7H8I N4O

Molecular Weight: 248.07 g/mol

IUPAC Name: this compound

Structure: The compound features a pyrazole ring with an iodine substituent and a carbohydrazide group, which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as alcohol dehydrogenase and lactate dehydrogenase (LDH) through covalent bonding facilitated by the iodine atom . This inhibition can alter metabolic pathways, particularly in cancer cells.

- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The inhibition of these enzymes is crucial for the development of anti-inflammatory drugs.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and related compounds:

| Study | Target | IC50 Value (μg/mL) | Effect |

|---|---|---|---|

| Akhtar et al. | COX-2 | 0.02 - 0.04 | High inhibitory activity |

| Sivaramakarthikeyan et al. | Anti-inflammatory | 71.11 - 81.77 | Significant anti-inflammatory effect |

| LDH Inhibition Study | LDHA and LDHB | Low nM | Potent inhibition in cancer cell lines |

These studies demonstrate that the compound exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further pharmacological development.

Case Studies

-

Anti-cancer Activity:

A study focused on the inhibitory effects of pyrazole derivatives on LDH in pancreatic cancer cells showed that compounds similar to this compound significantly reduced lactate production, indicating a shift in metabolic pathways that could hinder cancer cell growth . -

Anti-inflammatory Effects:

In vivo models demonstrated that pyrazole derivatives, including those with structural similarities to our compound, effectively reduced edema in carrageenan-induced inflammation models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHJTNZWXLRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。